molecular formula C24H27O4P B132743 3,5-Bis(isopropyl)phenyl Diphenyl Phosphate CAS No. 113765-39-2

3,5-Bis(isopropyl)phenyl Diphenyl Phosphate

Cat. No. B132743
CAS RN: 113765-39-2
M. Wt: 410.4 g/mol
InChI Key: PYIXRBAUGAEEEW-UHFFFAOYSA-N
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Description

The compound of interest, 3,5-Bis(isopropyl)phenyl Diphenyl Phosphate, is a derivative of organophosphate chemistry, which is a field that encompasses a variety of compounds with applications ranging from catalysis to flame retardancy. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related organophosphate compounds, which can be used to infer information about the compound .

Synthesis Analysis

The synthesis of related organophosphate compounds involves multi-step reactions, starting from halophenols or other aromatic compounds with subsequent reactions including phosphorylation and coupling reactions. For instance, the synthesis of oligomeric biphenyl bis(diphenyl phosphate) is achieved by reacting 4,4'-Dihydroxy-biphenyl with phosphorus oxychloride and phenol under specific conditions . Similarly, the synthesis of Bisphenol-A bis(diphenyl phosphate) involves phosphorus oxychloride, bisphenol-A, and phenol . These methods highlight the importance of reaction conditions, such as temperature, time, and catalysts, in achieving high yields of the desired phosphate esters.

Molecular Structure Analysis

The molecular structure of organophosphate compounds is often elucidated using X-ray crystallography and spectroscopic techniques. For example, the structure of bis[3-(2-pyridyl)-2-thienyl-C,N]diphenyltin(IV) was determined using single-crystal X-ray analysis and supported by Mossbauer and NMR spectroscopy . The crystal structures of rare-earth tris[bis(2,6-diisopropylphenyl) phosphate] complexes were also determined, revealing the coordination number and hydrogen bonding patterns within the structures . These

Scientific Research Applications

Environmental Exposure and Health Impacts

  • Studies have highlighted the widespread presence of OPEs, including Bis-DPP and its analogs, in indoor environments. The detection of these compounds in house dust and human urine samples indicates significant exposure pathways, primarily through ingestion, dermal absorption, and inhalation. Research points to hand-to-mouth contact and dermal absorption as significant exposure routes, especially for children, due to their frequent contact with contaminated surfaces (Phillips et al., 2018).

Exposure Pathways and Predictors

  • The assessment of exposure pathways to OPEs has identified household dust and hand wipes as critical vectors for internal exposure. The presence of OPEs in hand wipes and dust suggests that these compounds are ubiquitous in indoor environments. Studies have also explored potential covariates, such as the child's age and sex, mother's education, and outdoor air temperature, influencing exposure levels (Phillips et al., 2018).

Health Risks and Safety Assessments

  • Investigations into the health risks associated with exposure to OPEs, including Bis-DPP, have focused on their potential as developmental and carcinogenic toxicants. While exposure assessments indicate that current environmental levels may not pose immediate health risks, the need for detailed research remains, especially concerning their long-term effects on human health (Bastiaensen et al., 2021).

Biodegradation and Environmental Remediation

  • A novel approach to mitigating environmental contamination by DPHP, a related compound, involves the identification and application of specific enzymes capable of breaking down these chemicals. This strategy highlights the potential for bioremediation techniques to address pollution from flame retardants and plasticizers (Ren et al., 2021).

Technological and Material Applications

  • The tribological properties of naphthyl phenyl diphosphates, compounds similar to Bis-DPP, have been explored for their potential as antiwear additives in various lubricants and greases. These studies indicate that such phosphates can significantly enhance the performance and safety of mechanical systems operating at high temperatures (Wu et al., 2014).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used as flame retardants , suggesting that their targets could be materials susceptible to combustion.

Mode of Action

The exact mode of action of 3,5-Bis(isopropyl)phenyl Diphenyl Phosphate is not well-documented. As a flame retardant, it likely functions by inhibiting or slowing the combustion process. This could involve a variety of mechanisms, such as releasing a non-combustible gas, forming a protective layer on the material’s surface, or interrupting the chemical reactions involved in combustion .

Biochemical Pathways

Instead, they primarily interact with physical and chemical processes related to combustion .

Result of Action

The primary result of the action of 3,5-Bis(isopropyl)phenyl Diphenyl Phosphate is the prevention or slowing of combustion. By interfering with the combustion process, it can help to prevent fires and limit the spread of existing fires .

Action Environment

The efficacy and stability of 3,5-Bis(isopropyl)phenyl Diphenyl Phosphate can be influenced by various environmental factors. For example, high temperatures can trigger its flame-retardant action. Other factors, such as the presence of oxygen and the specific material it is applied to, can also impact its effectiveness .

properties

IUPAC Name

[3,5-di(propan-2-yl)phenyl] diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O4P/c1-18(2)20-15-21(19(3)4)17-24(16-20)28-29(25,26-22-11-7-5-8-12-22)27-23-13-9-6-10-14-23/h5-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIXRBAUGAEEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548912
Record name 3,5-Di(propan-2-yl)phenyl diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(isopropyl)phenyl Diphenyl Phosphate

CAS RN

113765-39-2
Record name 3,5-Di(propan-2-yl)phenyl diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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